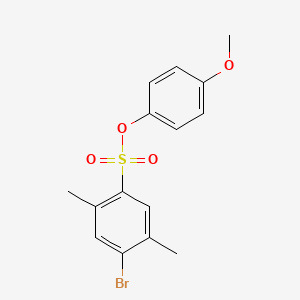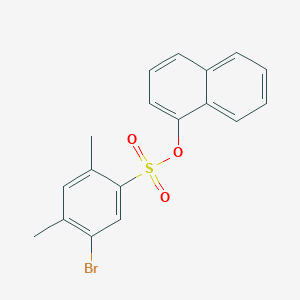
5-tert-butyl-2-ethoxy-N-(1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-butyl-2-ethoxy-N-(1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide (hereafter referred to as 5-tert-butyl-2-ethoxy-NBTBS) is a novel synthetic compound that has been used in a variety of scientific research applications. It is a member of the family of benzene sulfonamides, which are compounds that have a sulfonamide group attached to the benzene ring. 5-tert-butyl-2-ethoxy-NBTBS has been found to have a range of biochemical and physiological effects, and is increasingly being used in laboratory experiments as an alternative to traditional methods.
Applications De Recherche Scientifique
5-tert-butyl-2-ethoxy-NBTBS has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs. Additionally, 5-tert-butyl-2-ethoxy-NBTBS has been used as a substrate for the enzyme UDP-glucose dehydrogenase, which is involved in the synthesis of glucose.
Mécanisme D'action
The mechanism of action of 5-tert-butyl-2-ethoxy-NBTBS is not fully understood. However, it is believed that the compound acts as a substrate for the enzymes mentioned above, allowing them to catalyze their respective reactions. Additionally, 5-tert-butyl-2-ethoxy-NBTBS has been found to act as an inhibitor of the enzyme acetylcholinesterase, which may explain its effects on acetylcholine metabolism.
Biochemical and Physiological Effects
5-tert-butyl-2-ethoxy-NBTBS has been found to have a range of biochemical and physiological effects. In animal studies, it has been found to increase the levels of acetylcholine in the brain, which may lead to improved memory and learning. Additionally, it has been found to inhibit the enzyme cytochrome P450, which may have implications for drug metabolism. Finally, it has been found to increase the levels of glucose in the blood, which may have implications for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
5-tert-butyl-2-ethoxy-NBTBS has several advantages when used in laboratory experiments. It is easy to synthesize and can be stored at room temperature. Additionally, it is relatively inexpensive and has a long shelf life. However, there are some limitations to its use in laboratory experiments. For example, it is not water soluble and can be toxic at high concentrations.
Orientations Futures
There are several potential future directions for 5-tert-butyl-2-ethoxy-NBTBS. Further research is needed to determine its effects on acetylcholine metabolism and its potential therapeutic applications. Additionally, further research is needed to explore its potential effects on other enzymes and its potential role in drug metabolism. Additionally, further research is needed to explore its potential effects on other biochemical and physiological processes, such as glucose metabolism. Finally, further research is needed to explore its potential uses in other laboratory experiments, such as in the synthesis of other compounds.
Méthodes De Synthèse
5-tert-butyl-2-ethoxy-NBTBS is synthesized using a two-step process. First, the sulfonamide group is attached to the benzene ring by a reaction between 2-ethoxy-N-benzene-1-sulfonyl chloride and 5-tert-butyl-1H-1,2,4-triazole. This reaction occurs in the presence of a base, such as sodium hydroxide. In the second step, the sulfonamide group is linked to the ethoxy group by a reaction between 5-tert-butyl-2-ethoxy-N-benzene-1-sulfonyl chloride and 5-tert-butyl-1H-1,2,4-triazole. This reaction also occurs in the presence of a base, such as sodium hydroxide.
Propriétés
IUPAC Name |
5-tert-butyl-2-ethoxy-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-5-21-11-7-6-10(14(2,3)4)8-12(11)22(19,20)18-13-15-9-16-17-13/h6-9H,5H2,1-4H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUDOJVDHWIJSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-2-ethoxy-N-(1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-dichloro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434404.png)
![N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434409.png)








![N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B6434494.png)
![1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol](/img/structure/B6434503.png)